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Introduction

Griffithsin (GRFT) is a potent antiviral lectin originally isolated from the red alga Griffithsia sp.[1]
[2] It exhibits broad-spectrum activity against a range of enveloped viruses, including Human
Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV),
Hepatitis C Virus (HCV), and Hantaan virus.[1][3][4][5] The primary mechanism of action for
Griffithsin is the inhibition of viral entry into host cells.[6] This is achieved through high-affinity
binding to the terminal mannose residues of N-linked high-mannose oligosaccharides present
on the surface glycoproteins of these viruses.[1][4] By binding to and crosslinking these
glycans, Griffithsin effectively prevents the virus from interacting with its host cell receptors,
thereby neutralizing the virion.[1] Given its potent antiviral activity at nanomolar to picomolar
concentrations and a favorable safety profile with low cytotoxicity, Griffithsin is a promising
candidate for development as a topical microbicide or a systemic antiviral therapeutic agent.[1]

[2]14]

These application notes provide an overview of the quantitative antiviral and cytotoxic profile of
Griffithsin, along with detailed protocols for key cell-based assays to evaluate its efficacy and

mechanism of action.

Quantitative Data Summary

The antiviral activity and cytotoxicity of Griffithsin have been evaluated against numerous
viruses in various cell lines. The following tables summarize the 50% effective concentration
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(ECso0), 50% inhibitory concentration (ICso), and 50% cytotoxic concentration (CCso) values
reported in the literature.

Table 1: Antiviral Activity of Griffithsin (GRFT)

. Strain/Isolat . Reference(s
Virus Cell Line Assay Type ECsolICso
e
Cytopathic
HIV-1 RF CEM-SS Effect 0.156 nM [7]
Inhibition
p24 Antigen
BalL (R5) PBMC 0.78 nM [8]
ELISA
Clade B Pseudovirus
, TZM-bl o <235 pM [7]
isolates Neutralization
Clade C Pseudovirus <735 pM - 10
_ TZM-bl o [7]
isolates Neutralization  ng/mL
Cytopathic
SARS-CoV Urbani Vero 76 Effect 48 nM [9]
Inhibition

Pseudovirus

SARS-CoV-2  Vero E6 ) 293 nM [10]
Infection
Hepatitis C HCVcc
) Huh-7 13.9nM [4]
Virus (HCV) System

Table 2: Cytotoxicity of Griffithsin (GRFT)
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. Duration of
Cell Line Assay Type CCsolICso Reference(s)
Exposure

CEM-SS >500 nM [1]

Vero 76 Microscopic 3-10 days >1 uM 9]

End1/E6E7,

MTT Assay 3 days >84 uM [8]

Ectl/E6E7
Slightly reduced

VK2/EGE7 MTT Assay 3 days viability at high [8]
doses

. No significant
mPBMC Viability Assay 3 days [11]

cell death

Mechanism of Action and Signaling Pathways

Griffithsin's antiviral activity stems from its ability to physically obstruct the interaction between
viral glycoproteins and host cell receptors. The following diagrams illustrate the mechanism of
Griffithsin and the viral entry pathways it inhibits.
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Caption: Mechanism of Griffithsin antiviral activity.
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Inhibited Viral Entry Signaling Pathways

Griffithsin prevents the initiation of complex signaling cascades required for viral entry. Below
are simplified diagrams of the entry pathways for HIV-1, SARS-CoV-2, and HCV, which are all
inhibited by Griffithsin.

HIV-1 Entry Pathway
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Caption: Simplified HIV-1 entry pathway.

SARS-CoV-2 Entry Pathway
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2. Prepare Serial Dilutions
of Griffithsin

1. Seed Target Cells 3. Pre- mcubate Griffithsin
(e.g., HEK293T-ACE2, TZM-bl) with Pseudovirus

in 96-well plates (e g., 1 hour at 37°C)

4. Add Virus-Griffithsin mixture
to cells
5. Incubate for 48-72 hours
at 37°C

6. Measure Reporter Gene Activity
(e.g., Luciferase Assay)

7. Calculate ECsof/ICso values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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